molecular formula C30H26N4O2 B14310740 1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) CAS No. 116294-01-0

1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)

Cat. No.: B14310740
CAS No.: 116294-01-0
M. Wt: 474.6 g/mol
InChI Key: QVFOKMVFGKGWQM-UHFFFAOYSA-N
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Description

1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) is a complex organic compound characterized by its unique structure, which includes a 1,4-phenylenebis core linked to two 5-phenyl-1H-pyrazole-3,1-diyl groups, each further connected to a propan-1-one moiety

Preparation Methods

The synthesis of 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,4-phenylenebis core: This can be achieved through the reaction of 1,4-dibromobenzene with appropriate reagents to introduce functional groups.

    Attachment of the pyrazole groups: The 5-phenyl-1H-pyrazole-3,1-diyl groups are introduced through cyclization reactions involving hydrazine derivatives and diketones.

    Connection of the propan-1-one moieties:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups such as halogens or nitro groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or amines, forming larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions.

Scientific Research Applications

1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 1,1’-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one) include:

    1,1’-[1,4-Phenylenebis(5-phenyl-2,5-dihydro-1H-pyrazole-3,1-diyl)]bis(trifluoroethanone): This compound has a similar core structure but with trifluoroethanone groups instead of propan-1-one.

    1,1’-[1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl)]bis(ethan-1-one):

Properties

CAS No.

116294-01-0

Molecular Formula

C30H26N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

1-[5-phenyl-3-[4-(5-phenyl-1-propanoylpyrazol-3-yl)phenyl]pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C30H26N4O2/c1-3-29(35)33-27(23-11-7-5-8-12-23)19-25(31-33)21-15-17-22(18-16-21)26-20-28(24-13-9-6-10-14-24)34(32-26)30(36)4-2/h5-20H,3-4H2,1-2H3

InChI Key

QVFOKMVFGKGWQM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)C3=NN(C(=C3)C4=CC=CC=C4)C(=O)CC)C5=CC=CC=C5

Origin of Product

United States

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